

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

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Compound of Interest

Compound Name: **2-Bromo-9-phenyl-9H-carbazole**

Cat. No.: **B1532562**

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In the landscape of advanced organic materials and pharmaceutical development, the carbazole moiety stands as a cornerstone of innovation. Its rigid, electron-rich structure imparts exceptional thermal stability and charge-transport properties, making it a privileged scaffold.^[1] ^[2] Within this family, **2-Bromo-9-phenyl-9H-carbazole** (CAS: 94994-62-4) emerges as a particularly strategic intermediate.^[3]^[4] This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for researchers and development professionals. The presence of a bromine atom at the C2 position serves as a versatile reactive handle for further molecular elaboration, while the N-phenyl group enhances solubility and influences the electronic properties of the core structure.^[1]^[4] This unique combination of features makes **2-Bromo-9-phenyl-9H-carbazole** an indispensable building block for next-generation organic electronics and complex medicinal compounds.^[3]^[5]

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and material fabrication. **2-Bromo-9-phenyl-9H-carbazole** is a white crystalline powder under standard conditions.^[1]^[5] Its key physicochemical data are summarized below, providing a foundational reference for experimental design.

Molecular Structure

Caption: 2D structure of **2-Bromo-9-phenyl-9H-carbazole**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	94994-62-4	[6]
Molecular Formula	C ₁₈ H ₁₂ BrN	[6]
Molecular Weight	322.2 g/mol	[6]
Appearance	White to off-white powder/crystals	[5] [7]
Melting Point	88.0 to 92.0 °C	[8]
Boiling Point	518.9±30.0 °C (Predicted)	[9]
Density	1.481±0.06 g/cm ³ (Predicted)	[9]
IUPAC Name	2-bromo-9-phenylcarbazole	[6]
XLogP3-AA	5.7	[6]

Core Synthesis Methodologies: A Scientist's Perspective

The synthesis of **2-Bromo-9-phenyl-9H-carbazole** can be approached via several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two robust and widely adopted strategies: the N-arylation of 2-bromocarbazole and the bromination of 9-phenylcarbazole.

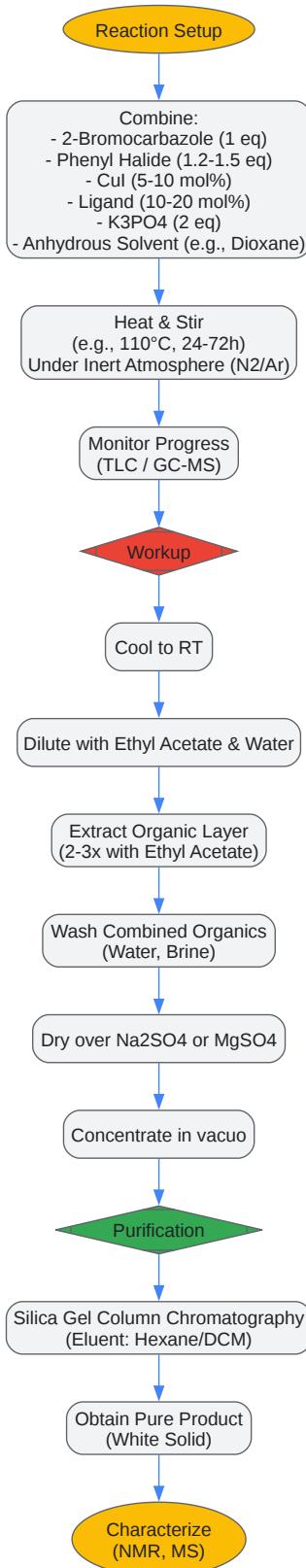
Strategy 1: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming carbon-nitrogen bonds, specifically for the N-arylation of amine-containing compounds like carbazole.[\[10\]](#)[\[11\]](#) This method is particularly valuable due to its reliability and the use of a relatively inexpensive copper catalyst.[\[12\]](#)

Causality and Experimental Rationale: The reaction involves the coupling of 2-bromocarbazole with an aryl halide (in this case, a phenyl source like iodobenzene or bromobenzene) in the

presence of a copper catalyst and a base.[10][13] Historically, these reactions required harsh conditions, often exceeding 210°C.[10] However, modern protocols utilize ligands such as 1,10-phenanthroline or amino acids (e.g., L-proline) to stabilize the copper(I) catalyst.[10] This stabilization increases catalyst solubility and facilitates the reductive elimination step, allowing the reaction to proceed at lower temperatures (e.g., 90-110°C) with catalytic amounts of copper.[10][14] The base, typically potassium carbonate or potassium phosphate, is crucial for deprotonating the carbazole nitrogen, forming the nucleophilic carbazolide anion required for the coupling cycle.

Experimental Workflow: Ullmann N-Arylation

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Caption: General workflow for Ullmann N-arylation synthesis.

Detailed Protocol: Copper-Catalyzed N-Arylation of 2-Bromocarbazole[15]

- **Vessel Preparation:** To a flame-dried Schlenk tube or round-bottom flask, add 2-bromocarbazole (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and potassium carbonate (2.0 eq).
- **Inert Atmosphere:** Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidation of the Cu(I) catalyst.
- **Reagent Addition:** Through a septum, add anhydrous solvent (e.g., dioxane or DMF) followed by the phenyl halide (e.g., iodobenzene, 1.2 eq) via syringe.
- **Reaction:** Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110°C) and stir vigorously for 24-72 hours.[10][15]
- **Monitoring:** Track the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the copper salts and base.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[3]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[3]
- **Purification:** Purify the resulting crude product by silica gel column chromatography, typically using a hexane/dichloromethane gradient, to yield **2-bromo-9-phenyl-9H-carbazole** as a white solid.[15]

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for C-N bond formation.[16] It often offers milder conditions, broader substrate scope, and higher

functional group tolerance compared to the Ullmann reaction.[16][17]

Causality and Experimental Rationale: This reaction follows a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. [18] The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are highly effective because they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[18] The base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) plays a key role in generating the active Pd(0) catalyst from the Pd(II) precatalyst and in deprotonating the amine during the catalytic cycle. [17] The ability to use aryl bromides or even chlorides makes this an attractive and versatile method.[19]

Key Reactions and Strategic Applications

The true value of **2-Bromo-9-phenyl-9H-carbazole** lies in its role as a versatile building block. The bromine at the C2 position is a prime site for further functionalization via cross-coupling reactions.

Application in Organic Electronics (OLEDs)

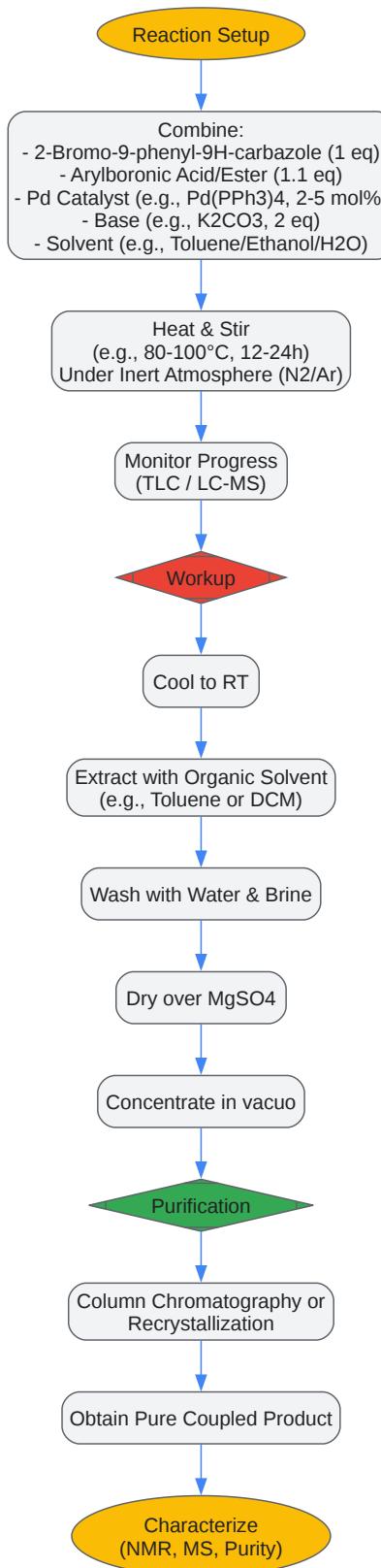
Carbazole-based materials are workhorses in the OLED industry due to their high thermal stability and excellent hole-transporting capabilities.[1][2] **2-Bromo-9-phenyl-9H-carbazole** is a crucial precursor for synthesizing more complex, high-performance materials for OLED devices.[1][3]

Role and Functionality:

- **Hole-Transport & Host Materials:** The carbazole core provides a rigid, planar structure with a high highest occupied molecular orbital (HOMO) energy level, facilitating efficient transport of positive charges (holes).[2][5]
- **Reactive Handle:** The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][20] This allows for the straightforward attachment of other aromatic or functional groups, extending the π-conjugated system and fine-tuning the electronic properties (e.g., band gap, charge mobility) of the final material.[1]

- Solubility and Film Formation: The N-phenyl group disrupts intermolecular packing, which improves solubility in organic solvents and enhances the material's ability to form smooth, amorphous films—a critical requirement for device fabrication.[1]

Experimental Workflow: Suzuki Coupling

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Caption: General workflow for a Suzuki cross-coupling reaction.

Exemplary Protocol: Suzuki Coupling for Biaryl Synthesis[20][21]

- Reaction Setup: In a flask, dissolve **2-Bromo-9-phenyl-9H-carbazole** (1.0 eq) and the desired arylboronic acid or ester (1.1-1.2 eq) in a solvent mixture such as toluene and ethanol.
- Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate or potassium carbonate (2.0-3.0 eq).
- Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 12-24 hours until TLC analysis indicates completion.
- Workup and Purification: After cooling, separate the organic layer, extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the desired biaryl derivative.

Application in Medicinal Chemistry

The carbazole nucleus is a well-known pharmacophore found in numerous biologically active compounds.[22] While **2-Bromo-9-phenyl-9H-carbazole** itself is primarily an intermediate, its derivatives are of significant interest. Preliminary research suggests its utility in developing compounds with potential anti-cancer properties, opening new avenues in oncology drug discovery.[23] The structure serves as a rigid scaffold from which various functional groups can be appended to interact with biological targets. The C-Br bond allows for the introduction of diversity through coupling reactions, making it a valuable starting material for creating libraries of novel compounds for screening.[4][23]

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

Hazard Identification:

- GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319).[6][8]
- Pictograms: GHS07 (Exclamation Mark).[8]
- Signal Word: Warning.[8]

Recommended Handling Procedures:[7][24]

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
- Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.

Storage:[7][9]

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-9-phenyl-9H-carbazole is more than a simple chemical; it is a versatile and powerful tool for molecular engineering. Its well-defined structure, featuring a stable carbazole core, a solubilizing N-phenyl group, and a strategically placed reactive bromine handle, makes it an exceptionally valuable intermediate. From the vibrant pixels of OLED screens to the frontiers of drug discovery, the applications derived from this compound underscore its importance. The synthetic protocols detailed herein, grounded in the principles of modern organic chemistry, provide a reliable framework for researchers to harness the full potential of this key building block.

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